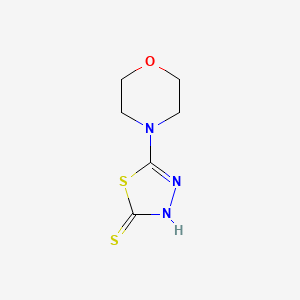

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Description

Significance of Heterocyclic Scaffolds in Chemical Science

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of chemical and pharmaceutical sciences. rroij.comopenmedicinalchemistryjournal.com These structures, particularly those containing nitrogen, sulfur, and oxygen, are integral to a vast number of biologically active molecules, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comijsrtjournal.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design. nih.gov

The significance of heterocyclic scaffolds lies in their immense structural diversity and chemical versatility. rroij.commdpi.com The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can be fine-tuned. nih.gov This adaptability allows medicinal chemists to design molecules that can interact with specific biological targets, optimize pharmacokinetic profiles, and create novel therapeutic agents. rroij.comnih.gov Consequently, heterocyclic chemistry is a critical and dynamic field, driving innovation in drug discovery and materials science. nih.govjocpr.com

The 1,3,4-Thiadiazole (B1197879) Nucleus in Advanced Chemical Synthesis and Derivatization

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, serves as a versatile core for the development of compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.netnih.gov The interest in 1,3,4-thiadiazole derivatives stems from their demonstrated efficacy in various therapeutic areas. jocpr.com

The synthesis of the 1,3,4-thiadiazole ring is well-established, with several efficient methods available. A common and widely used approach involves the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid hydrazides, or carbon disulfide. researchgate.netencyclopedia.pubsbq.org.br Other routes include the reaction of acylhydrazines with isothiocyanates or the transformation of 1,3,4-oxadiazoles. sbq.org.br This synthetic accessibility allows for the creation of a diverse library of 2,5-disubstituted 1,3,4-thiadiazole derivatives, where different functional groups can be introduced to modulate biological activity. sbq.org.bracs.org

The structural versatility of the 1,3,4-thiadiazole nucleus has led to its incorporation into a multitude of research compounds, exhibiting a broad range of biological effects.

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Active against various bacterial and fungal strains. | acs.orghilarispublisher.com |

| Anticancer | Shows cytotoxic activity against various human cancer cell lines. | researchgate.netnih.govmdpi.com |

| Anti-inflammatory | Exhibits anti-inflammatory effects in research models. | researchgate.netacs.org |

| Antitubercular | Demonstrates inhibitory activity against Mycobacterium tuberculosis. | researchgate.netacs.org |

| Anticonvulsant | Provides protection against induced convulsions in preclinical studies. | nih.govacs.org |

| Antiviral | Shows activity against various viral pathogens. | nih.gov |

| Diuretic | Acts as a diuretic, in some cases through carbonic anhydrase inhibition. | researchgate.netresearchgate.net |

Contextualization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol within Thiadiazole Research

The compound this compound is a specific derivative of the 1,3,4-thiadiazole core. Its structure is characterized by a morpholine (B109124) ring attached at the 5-position and a thiol (-SH) group at the 2-position of the thiadiazole nucleus. The thiol group suggests that the compound can also exist in its tautomeric thione form, 5-(4-morpholinyl)-3H-1,3,4-thiadiazole-2-thione. chemdad.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H9N3OS2 | chemdad.comchembk.com |

| Molar Mass | 203.29 g/mol | chemdad.comchembk.com |

| CAS Number | 51412-74-9 | chemdad.comchemicalbook.com |

| Melting Point | 176-178°C | chemdad.com |

This compound belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles. The substituents—a morpholino group and a thiol group—are significant. The morpholine ring is a common moiety in medicinal chemistry known to improve the pharmacokinetic properties of compounds. The thiol group at the 2-position is a key functional handle. It is structurally related to 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a well-known precursor for the synthesis of more complex thiadiazole derivatives. nih.govmdpi.comresearchgate.netjmchemsci.com Research on related 5-amino-1,3,4-thiadiazole-2-thiol derivatives has shown that this scaffold can be used to generate compounds with potential biological activities, such as antibacterial and anticancer properties. nih.govresearchgate.net The presence of the thiol group also allows for further derivatization, such as S-alkylation, to create new chemical entities for investigation. mdpi.comresearchgate.net Therefore, this compound represents a valuable scaffold within the broader field of thiadiazole research, combining the proven pharmacophore of the thiadiazole ring with functional groups that are pertinent to medicinal chemistry and further synthetic modification.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS2/c11-6-8-7-5(12-6)9-1-3-10-4-2-9/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSASYGIPVPIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375040 | |

| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51412-74-9 | |

| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51412-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Morpholin 4 Yl 1,3,4 Thiadiazole 2 Thiol and Its Analogs

General Strategies for 1,3,4-Thiadiazole (B1197879) Core Formation

The construction of the 1,3,4-thiadiazole ring is a fundamental step in the synthesis of the target compound and its derivatives. Common strategies involve the cyclization of linear organic precursors, often through condensation reactions.

One of the most widely utilized and efficient methods for forming the 1,3,4-thiadiazole core is through the cyclization of thiosemicarbazides. sbq.org.br This process can be initiated by reacting a thiosemicarbazide (B42300) with various reagents, such as carboxylic acids or their derivatives. For instance, the reaction between a thiosemicarbazide and a carboxylic acid can proceed in a one-pot manner, often facilitated by a dehydrating agent like polyphosphate ester (PPE), to yield 2-amino-1,3,4-thiadiazoles. encyclopedia.pubnih.gov The mechanism typically involves a nucleophilic attack of the nitrogen from the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

Another prevalent approach is the cyclization of dithiocarbazates. sbq.org.br Potassium salts of dithiocarbazates, when treated with concentrated sulfuric acid, can cyclize to form 5-substituted 1,3,4-thiadiazole-2-thiones. connectjournals.com Similarly, 3-acyldithiocarbazic esters undergo cyclization in the presence of acids to produce substituted thiadiazoles. connectjournals.com

Condensation reactions of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, provide an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Additionally, the reaction of acylhydrazines with sulfur-containing reagents like carbon disulfide or isothiocyanates is a common two-step process where the initial product, a thiosemicarbazide or dithiocarbazide, is subsequently cyclized. sbq.org.br

Table 1: Key Precursors and Reagents for 1,3,4-Thiadiazole Core Synthesis

| Precursor | Reagent(s) | Resulting Structure |

| Thiosemicarbazide | Carboxylic Acid, PPE | 2-Amino-1,3,4-thiadiazole (B1665364) |

| Dithiocarbazate Salts | Concentrated Sulfuric Acid | 5-Substituted-1,3,4-thiadiazole-2-thione |

| Acylhydrazine | Carbon Disulfide/Isothiocyanate | 1,3,4-Thiadiazole derivative |

| Thiosemicarbazide | Aldehyde, Iodine | 2-Amino-1,3,4-thiadiazole |

Introduction of the Morpholine (B109124) Moiety onto the Thiadiazole Scaffold

The introduction of the morpholine ring is a critical step in tailoring the properties of the final compound. This is typically achieved by reacting a suitably functionalized thiadiazole with morpholine or a morpholine derivative.

One common method involves the reaction of morpholine with a thiadiazole derivative containing a leaving group, such as a halogen. For example, 4-(1,3,4-thiadiazol-2-yl)morpholine can be synthesized by reacting 2-amino-1,3,4-thiadiazole with a morpholine derivative. ontosight.ai

The Mannich reaction is another powerful tool for introducing the morpholine moiety. mdpi.comuobaghdad.edu.iq This reaction involves the aminoalkylation of an acidic proton. In the context of synthesizing morpholine-containing thiadiazoles, a substrate with an active hydrogen is reacted with formaldehyde (B43269) and morpholine. nih.gov For instance, 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol has been synthesized via a Mannich reaction. uobaghdad.edu.iq While this example is for a triazole, similar principles can be applied to thiadiazole systems.

Furthermore, morpholine can be introduced by reacting it with a precursor that will subsequently be used to form the thiadiazole ring. For example, derivatives of naphthol, amine, and phenol (B47542) can be reacted with 4-morpholine carbonyl chloride. asianpubs.orgasianpubs.org The resulting morpholine-containing aromatic compounds can then be coupled with a diazotized 2-amino-5-mercapto-1,3,4-thiadiazole to yield the final product. asianpubs.orgasianpubs.org

Functionalization Approaches at the C-5 Position of 1,3,4-Thiadiazole

The C-5 position of the 1,3,4-thiadiazole ring is a key site for introducing various substituents to modulate the compound's properties. The nature of the substituent at this position is often determined by the choice of the starting materials used for the ring formation.

When using thiosemicarbazides and carboxylic acids for the cyclization, the R-group of the carboxylic acid determines the substituent at the C-5 position. encyclopedia.pubnih.gov This allows for a wide range of functional groups to be incorporated.

For 1,3,4-thiadiazoles that already have a functional group at the C-5 position, such as an amino group, further modifications are possible. For example, a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be acylated at the amino group. nih.gov Solid-phase synthesis techniques have also been employed, where a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can be functionalized at the 5-amino position through acylation or Suzuki coupling reactions. acs.orgacs.org

Derivatization of the Thiol Group at the C-2 Position

The thiol group at the C-2 position of the 1,3,4-thiadiazole ring is highly reactive and serves as a versatile handle for further functionalization. ontosight.ai Common derivatization reactions include alkylation and acylation.

Alkylation of the thiol group is a straightforward and widely used method to introduce a variety of substituents. ontosight.ai This is typically achieved by reacting the 2-mercapto-1,3,4-thiadiazole with an alkyl halide in the presence of a base. researchgate.netnih.gov For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be alkylated with 4-ethylbromobutyrate in dimethylformamide with potassium carbonate as the base. nih.gov The choice of the alkylating agent allows for the introduction of diverse functional groups, including those containing esters, halogens, or other heterocyclic rings. nih.govnih.gov

Table 2: Common Derivatization Reactions of the 2-Thiol Group

| Reaction Type | Reagent | Resulting Functional Group |

| Alkylation | Alkyl Halide (e.g., R-Br) | Thioether (S-R) |

| Acylation | Acyl Chloride (e.g., R-COCl) | Thioester (S-COR) |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether adduct |

One-Pot Synthetic Protocols for Thiadiazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of 1,3,4-thiadiazole derivatives.

A notable example is the one-pot, three-component reaction for preparing N-substituted 5-amino-1,3,4-thiadiazole derivatives. bohrium.com This method can involve the reaction of a ketene (B1206846) S,S-acetal, hydrazine, and an isothiocyanate in a green solvent. bohrium.com Another one-pot approach involves the reaction of a thiosemicarbazide and a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE), which facilitates both the acylation and subsequent cyclodehydration steps. encyclopedia.pubnih.gov

Green synthesis approaches, such as using ultrasound assistance, have also been employed for the one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide, a method that could be adapted for thiadiazole synthesis. researchgate.net These one-pot protocols are valuable for creating libraries of thiadiazole derivatives for various applications. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 5 Morpholin 4 Yl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups present in a molecule. In the analysis of 5-morpholin-4-yl-1,3,4-thiadiazole-2-thiol and its derivatives, specific absorption bands correspond to the vibrations of their constituent bonds.

The FTIR spectrum of 1,3,4-thiadiazole (B1197879) derivatives is characterized by several key absorption bands. The stretching vibration of the N-H group, when present in related structures or as a result of tautomerism, typically appears in the range of 3100–3360 cm⁻¹. mdpi.com The C=N stretching vibration within the thiadiazole ring is consistently observed around 1512-1650 cm⁻¹. mdpi.comresearchgate.net The morpholine (B109124) moiety exhibits characteristic C-H stretching vibrations from its methylene (B1212753) groups, usually found between 2849 and 3009 cm⁻¹. tandfonline.com

Bands corresponding to C-N and C-S stretching vibrations are also critical for identifying the thiadiazole structure, appearing in the fingerprint region of the spectrum. nih.gov For instance, C-S-C stretching of the thiadiazole ring can result in weak intensity bands below 660 cm⁻¹. nih.gov The presence of a thione group (C=S) in the thiol-thione tautomeric form is indicated by a band in the region of 1250-1270 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for 1,3,4-Thiadiazole and Morpholine Moieties

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3100 - 3360 | mdpi.com |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3055 - 3104 | asianpubs.orgdovepress.com |

| C-H (Aliphatic - Morpholine) | Stretching | 2849 - 3009 | tandfonline.com |

| C=N (Thiadiazole ring) | Stretching | 1512 - 1650 | mdpi.comresearchgate.net |

| C=S (Thione) | Stretching | 1250 - 1270 | mdpi.com |

| C-N | Stretching | 1120 - 1320 | nih.gov |

| C-S | Stretching | Below 660 | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C APT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of derivatives containing the morpholine ring, the methylene protons typically appear as two distinct triplets. The protons of the two methylene groups adjacent to the nitrogen atom (N-(CH₂)₂) usually resonate at a different chemical shift than the protons of the two methylene groups adjacent to the oxygen atom (O-(CH₂)₂). For example, in related structures, the N-(CH₂)₂ protons are often observed around 3.33–3.47 ppm, while the O-(CH₂)₂ protons appear slightly downfield at approximately 3.76–3.89 ppm. tandfonline.comasianpubs.org The thiol proton (-SH) of the title compound, or the N-H proton in its thione tautomer, would be expected to appear as a broad singlet, often in the downfield region of the spectrum, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the morpholine ring typically show two signals. The carbons adjacent to the nitrogen (N-CH₂) resonate at approximately 43-47 ppm, while the carbons adjacent to the oxygen (O-CH₂) are found further downfield, around 63-66 ppm. tandfonline.comasianpubs.org The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and resonate at significantly lower fields, often in the range of 158-169 ppm. nih.govdergipark.org.tr

2D NMR Spectroscopy: Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of the ¹H and ¹³C signals. nih.gov COSY spectra establish the connectivity between adjacent protons, for instance, within the morpholine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the morpholine ring and the thiadiazole core. nih.gov

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Morpholino-Thiadiazole Structures

| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity | References |

| ¹H | N-(CH ₂)₂ (Morpholine) | 3.3 - 3.5 | Triplet | tandfonline.comasianpubs.org |

| ¹H | O-(CH ₂)₂ (Morpholine) | 3.6 - 3.9 | Triplet | tandfonline.comasianpubs.org |

| ¹H | SH or NH (Thiol/Thione) | Variable (downfield) | Broad Singlet | mdpi.comjmchemsci.com |

| ¹³C | C -N (Thiadiazole) | 158 - 169 | - | nih.govdergipark.org.tr |

| ¹³C | C -S (Thiadiazole) | 158 - 169 | - | nih.govdergipark.org.tr |

| ¹³C | O-(C H₂)₂ (Morpholine) | 63 - 66 | - | tandfonline.comasianpubs.org |

| ¹³C | N-(C H₂)₂ (Morpholine) | 43 - 47 | - | tandfonline.comasianpubs.org |

This table is interactive and can be sorted by clicking on the headers.

Mass Spectrometry (MS, LC/MS-ESI, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₆H₉N₃OS₂), the calculated molecular weight is approximately 203.29 g/mol . chemdad.com

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods used for such compounds. The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern provides significant structural clues. Common fragmentation pathways for related structures involve the cleavage of the morpholine ring and the thiadiazole ring. For instance, a characteristic fragment observed in the mass spectra of several morpholine-containing thiadiazole derivatives corresponds to the morpholine cation or related fragments, such as ions at m/z 86 and 56. asianpubs.org Another common fragmentation involves the loss of the morpholine ring, leading to a fragment ion corresponding to the substituted thiadiazole core. asianpubs.org For the title compound, cleavage could result in a fragment ion at m/z 114, corresponding to the loss of the morpholine moiety. asianpubs.org

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~203 | Molecular Ion (M⁺) |

| ~204 | Protonated Molecular Ion ([M+H]⁺) |

| ~114 | [M - Morpholine]⁺ |

| 86 | [Morpholine]⁺ |

| 56 | Fragment from Morpholine ring |

This table is interactive and can be sorted by clicking on the headers.

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. The results are then compared with the theoretically calculated percentages based on the molecular formula to confirm the compound's elemental composition and purity.

For this compound, with the molecular formula C₆H₉N₃OS₂, the theoretical elemental composition is calculated as follows:

Carbon (C): 35.45%

Hydrogen (H): 4.46%

Nitrogen (N): 20.67%

Oxygen (O): 7.87%

Sulfur (S): 31.55%

Experimental results from the synthesis of related compounds typically show a close correlation between the found and calculated values, generally within a ±0.4% margin, which is considered acceptable proof of structure and purity. asianpubs.orgresearchgate.net

Table 4: Elemental Analysis for C₆H₉N₃OS₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 35.45 |

| Hydrogen (H) | 4.46 |

| Nitrogen (N) | 20.67 |

| Sulfur (S) | 31.55 |

This table is interactive and can be sorted by clicking on the headers.

X-ray Crystallography of Related Thiadiazole Structures

Studies on similar 2,5-disubstituted 1,3,4-thiadiazole derivatives show that the thiadiazole ring is essentially planar. nih.gov The bond lengths within the ring are consistent with their formal double and single bond character, for example, C-S bonds are typically around 1.73 Å, C=N bonds around 1.29 Å, and the N-N bond approximately 1.37 Å.

Table 5: Typical Bond Lengths and Angles in 1,3,4-Thiadiazole Rings from Crystallographic Data

| Bond/Angle | Typical Value | Reference |

| C-S Bond Length | ~1.73 Å | nih.govosti.gov |

| C=N Bond Length | ~1.29 Å | nih.govosti.gov |

| N-N Bond Length | ~1.37 Å | nih.govosti.gov |

| C-N-N Angle | ~112° | nih.govosti.gov |

| N-C-S Angle | ~115° | nih.govosti.gov |

This table is interactive and can be sorted by clicking on the headers.

Structure Activity Relationship Sar Studies in 1,3,4 Thiadiazole Systems

Impact of Substitutions at the Thiadiazole Ring Positions on Activityresearchgate.netmdpi.com

The biological activity of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature of the functional groups at the C2 and C5 positions. Research has shown that even minor modifications to these substituents can lead to significant changes in pharmacological effects, including anticancer, antimicrobial, and diuretic activities. hilarispublisher.com

For instance, in the realm of anticancer research, the substitution at the C5 position of the 1,3,4-thiadiazole ring plays a crucial role in determining the cytotoxic potency. Studies on various 2-arylamino-5-aryl-1,3,4-thiadiazoles have indicated that the presence of electron-withdrawing groups on the aryl ring at the C5 position can enhance anticancer activity. For example, compounds with a 4-fluorophenyl or a 4-nitrophenyl group at C5 have demonstrated significant inhibitory activity against certain cancer cell lines. nih.gov The substitution pattern on a phenyl ring at C5 also influences activity, with some studies showing that para-substituted compounds are more active than their meta-substituted counterparts. researchgate.net

In the context of diuretic activity, substitutions at the C5 position have also been shown to be critical. A comparative study of 5-substituted-1,3,4-thiadiazole derivatives revealed that compounds with a methyl group at the 5th position exhibited higher diuretic activity than those with an amino group at the same position. mdpi.com This highlights the sensitivity of the biological response to the electronic and steric properties of the substituent at this position.

The following table illustrates the impact of substitutions at the C5 position of a generalized 1,3,4-thiadiazole-2-thiol (B7761032) scaffold on a hypothetical biological activity, based on general SAR principles.

| Compound | R Group (at C5) | Hypothetical Biological Activity (% inhibition at a fixed concentration) |

|---|---|---|

| 1a | -CH₃ | 65% |

| 1b | -NH₂ | 45% |

| 1c | -Phenyl | 70% |

| 1d | -4-Fluorophenyl | 85% |

| 1e | -4-Nitrophenyl | 90% |

Role of the Morpholine (B109124) Moiety in Modulating Biological Activity

The morpholine ring is a privileged pharmacophore in drug discovery, often incorporated into molecular structures to enhance their biological activity and improve their pharmacokinetic profiles. The presence of the morpholine moiety in 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is therefore significant. The nitrogen atom in the morpholine ring can participate in hydrogen bonding, which can be crucial for binding to biological targets. Furthermore, the morpholine ring can influence the solubility and metabolic stability of a compound.

In many heterocyclic systems, the addition of a morpholine ring has been shown to enhance anticancer activity. For example, the introduction of a piperazine (B1678402) or morpholine ring to certain scaffolds has been found to be advantageous for their antiproliferative activity. nih.gov The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

The morpholine moiety can also play a role in modulating the selectivity of a compound for a particular biological target. The steric bulk and the electronic nature of the morpholine ring can influence how the molecule fits into the binding pocket of an enzyme or receptor.

The table below provides a hypothetical illustration of how the presence and modification of a cyclic amine at the C5 position of a 1,3,4-thiadiazole-2-thiol core could influence its biological activity.

| Compound | Substituent at C5 | Hypothetical Biological Activity (IC₅₀ in µM) |

|---|---|---|

| 2a | -Piperidin-1-yl | 15 µM |

| 2b | -Pyrrolidin-1-yl | 20 µM |

| 2c | -Morpholin-4-yl | 10 µM |

| 2d | -4-Methylpiperazin-1-yl | 12 µM |

Mechanistic Biological Activity Studies in Vitro and Enzyme Targeted

Enzyme Inhibition Profiling

Aldose Reductase and α-Glucosidase Inhibition

While direct studies on 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol are not extensively documented, research into the broader family of 1,3,4-thiadiazole (B1197879) derivatives has revealed significant inhibitory potential against key enzymes in carbohydrate metabolism, such as aldose reductase and α-glucosidase. nih.gov

A series of novel 1,3,4-thiadiazole derivatives demonstrated potent inhibition of aldose reductase, with KI values ranging from 15.39 ± 1.61 to 176.50 ± 10.69 nM and IC50 values between 20.16 ± 1.07 and 175.40 ± 6.97 nM. nih.gov These values are notably stronger than the reference inhibitor, epalrestat, which exhibited a KI of 837.70 ± 53.87 nM and an IC50 of 265.00 ± 2.26 nM. nih.gov

Furthermore, certain derivatives within this class also displayed significant α-glucosidase inhibitory activity. nih.gov For instance, compounds 6a, 6g, 6h, 6j, 6o, 6p, and 6q from a studied series showed KI values in the range of 4.48 ± 0.25 µM to 15.86 ± 0.92 µM and IC50 values from 4.68 ± 0.23 µM to 34.65 ± 1.78 µM. nih.gov These results indicate a stronger inhibitory effect compared to the standard drug acarbose (B1664774) (KI: 21.52 ± 2.72 µM, IC50: 132.51 ± 9.86 µM). nih.gov Molecular docking studies suggest that the most potent of these inhibitors interact with the target protein 5NN8 through hydrogen bonds, similar to acarbose. nih.gov

Table 1: Aldose Reductase and α-Glucosidase Inhibition by 1,3,4-Thiadiazole Derivatives

| Enzyme | Compound Series | KI Range | IC50 Range | Reference Compound | Reference KI | Reference IC50 |

|---|---|---|---|---|---|---|

| Aldose Reductase | 6a-6q | 15.39 ± 1.61 – 176.50 ± 10.69 nM | 20.16 ± 1.07 – 175.40 ± 6.97 nM | Epalrestat | 837.70 ± 53.87 nM | 265.00 ± 2.26 nM |

| α-Glucosidase | 6a, 6g, 6h, 6j, 6o, 6p, 6q | 4.48 ± 0.25 – 15.86 ± 0.92 µM | 4.68 ± 0.23 – 34.65 ± 1.78 µM | Acarbose | 21.52 ± 2.72 µM | 132.51 ± 9.86 µM |

Kinase Inhibition (e.g., Fer/FerT Kinase)

The inhibitory potential of morpholino-containing thiadiazole derivatives has been explored in the context of kinase inhibition, particularly targeting Fer and FerT kinases. A study focused on N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol-6-yl)carboxamides revealed that these compounds form strong complexes with Fer kinase. biointerfaceresearch.com Molecular modeling and docking studies indicated that these derivatives exhibit a higher degree of affinity for the enzyme compared to the reference drug E260. biointerfaceresearch.com

For example, the molecule N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol-6-yl)benzamide (2b) was found to be stabilized in the active site of Fer kinase not only through hydrophobic interactions but also via five intermolecular hydrogen bonds with the amino acid residues Asn 573, Asp 684, Asn 689, Asp 702, and Lys 591. researchgate.net The binding energy for this complex was calculated to be -8.8 kcal/mol. researchgate.net These findings suggest that the morpholino-thiadiazole scaffold is a promising framework for the design of potent Fer/FerT kinase inhibitors. biointerfaceresearch.comresearchgate.net

Acetylcholinesterase Inhibition

Derivatives of 1,3,4-thiadiazole have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus demonstrated remarkable anticholinesterase activity, with some compounds exhibiting potency in the nanomolar range. tbzmed.ac.ir

Notably, compound 7e from this series, which features a fluorine atom at the meta position of the phenyl ring, was identified as the most active, with an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir This potency was significantly greater than that of the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). tbzmed.ac.ir In another study, a hybrid compound, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- researchgate.netnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one (3b), was found to be a potent AChE inhibitor with an IC50 of 18.1 ± 0.9 nM, substantially more active than the reference drug neostigmine (B1678181) methyl sulfate (B86663) (IC50 2186.5 ± 98.0 nM). nih.gov Kinetic studies revealed a mixed-type mechanism of inhibition for these compounds. nih.gov

Table 2: Acetylcholinesterase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound | IC50 | Reference Compound | Reference IC50 |

|---|---|---|---|

| Compound 7e | 1.82 ± 0.6 nM | Donepezil | 0.6 ± 0.05 µM |

| Compound 3b | 18.1 ± 0.9 nM | Neostigmine methyl sulfate | 2186.5 ± 98.0 nM |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a key strategy in the development of anti-inflammatory agents with improved safety profiles. While direct experimental data for this compound is not available, the 1,3,4-thiadiazole scaffold has been incorporated into hybrid molecules designed as dual COX/LOX inhibitors. nih.gov

Research on 1,3,4-thiadiazole-thiazolidinone hybrids has shown that the nature of the substituent at the 5th position of the thiazolidinone ring influences the inhibitory activity against 15-LOX and COX enzymes. nih.gov It was observed that smaller substituents favor binding to 15-LOX, whereas bulkier substituents are preferred for COX binding. nih.gov Certain compounds from a synthesized series, such as 3a, 4e, 4n, 4q, 7, and 8, demonstrated the ability to inhibit both 15-LOX (IC50 values ranging from 2.74 to 10.21 µM) and COX-2 (IC50 values from 0.1 to 0.32 µM). nih.gov

Antioxidant Activity Assessment (e.g., 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay (ABTS), 2,2-diphenyl-1-picrylhydrazyl assay (DPPH))

The antioxidant potential of 5-substituted-1,3,4-thiadiazole-2-thiols has been evaluated through various in vitro assays. A study on a novel series of thirteen such compounds assessed their antioxidant activity using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.net

The results from both assays indicated that several compounds within this class exhibit very high antioxidant activities. researchgate.net For instance, in the DPPH assay, some 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives showed promising antioxidant activity, with IC50 values of 27.50 µM and 28.00 µM, which were comparable to the standard ascorbic acid (IC50 of 29.2 µM). researchgate.net These findings suggest that the 1,3,4-thiadiazole-2-thiol (B7761032) scaffold is a valuable structural motif for developing potent antioxidant agents. researchgate.netresearchgate.net

Table 3: DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| TZD 5 | 27.50 |

| TZD 3 | 28.00 |

| Ascorbic Acid (Standard) | 29.2 |

Receptor Interaction Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

Currently, there is a lack of specific research data on the direct interaction of this compound with muscarinic acetylcholine receptors. However, studies on other thiadiazole isomers have shown affinity for these receptors. For instance, (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), a 1,2,5-thiadiazole (B1195012) derivative, has been identified as a potent muscarinic receptor ligand. nih.gov This compound displays partial agonist effects at M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. nih.gov This suggests that the thiadiazole nucleus can serve as a scaffold for ligands that interact with muscarinic receptors, although further investigation is required to determine the specific binding properties of the 1,3,4-thiadiazole isomer containing a morpholine (B109124) moiety.

Anti-leishmanial Activity (e.g., against Leishmania major promastigotes)

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anti-leishmanial agents. mui.ac.ir While specific data for this compound is not detailed, numerous studies have highlighted the efficacy of various 2,5-disubstituted-1,3,4-thiadiazole derivatives against Leishmania major promastigotes. mui.ac.irnih.govnih.gov

In one study, a series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles were synthesized and evaluated. nih.gov The methyl-imidazolyl containing derivative, 6e, emerged as the most potent compound, exhibiting IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours of incubation, respectively. nih.gov This activity was more than four times greater than that of the standard drug Glucantime. nih.gov Another study on 2-substituted-thio-1,3,4-thiadiazoles identified a compound (II) that was most active against both promastigotes and amastigotes after 24 hours, with IC50 values of 44.4 µM and 64.7 µM, respectively. mui.ac.ir These findings underscore the potential of the 1,3,4-thiadiazole ring system in the design of new and effective anti-leishmanial drugs.

**Table 4: Anti-leishmanial Activity of 1,3,4-Thiadiazole Derivatives against *Leishmania major***

| Compound | Form | Incubation Time | IC50 |

|---|---|---|---|

| 6e | Promastigote | 24 hours | 11.2 µg/mL |

| 6e | Promastigote | 48 hours | 7.1 µg/mL |

| II | Promastigote | 24 hours | 44.4 µM |

| II | Amastigote | 24 hours | 64.7 µM |

Coordination Chemistry and Metal Ion Complexation

Ligand Properties of the 1,3,4-Thiadiazole-2-thiol (B7761032) Moiety and its Derivatives

The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms, which are key to its coordinating capabilities. jmchemsci.comisres.org Derivatives of 1,3,4-thiadiazole-2-thiol are versatile ligands that can coordinate to metal ions in several ways. The presence of multiple heteroatoms (two nitrogen atoms and two sulfur atoms—one in the ring and one in the thiol group) provides multiple potential donor sites for metal chelation. jmchemsci.comisres.org

A crucial aspect of this moiety is its existence in a tautomeric equilibrium between the thiol and thione forms. isres.org This tautomerism influences its reactivity and coordination behavior. The thione form is generally considered more stable. isres.org Coordination typically occurs through the exocyclic sulfur atom and one of the adjacent ring nitrogen atoms, allowing the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. jmchemsci.comnih.gov In some cases, it can also act as a monodentate ligand, coordinating only through the sulfur atom, or as a bridging ligand connecting two metal centers. The specific coordination mode often depends on the metal ion, the reaction conditions, and the nature of other substituents on the thiadiazole ring. jmchemsci.com

Complex Formation with Transition Metal Ions (e.g., Pt(II), Cr(III), Ni(II))

Derivatives of the 1,3,4-thiadiazole-2-thiol moiety readily form stable complexes with a variety of transition metal ions. The soft sulfur donor atom shows a high affinity for soft metal ions like Pt(II), while the harder nitrogen donor atom can coordinate effectively with borderline or hard acids such as Cr(III) and Ni(II).

Studies on related 1,3,4-thiadiazole-2-thiol derivatives have demonstrated the formation of complexes with these metals. For instance, with Ni(II), square planar geometries are often suggested, while with Cr(III), octahedral geometries are common. jmchemsci.comresearchgate.net The ligand can act as a bidentate or tridentate agent depending on the specific derivative and metal ion. jmchemsci.com Research on the interaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with Pt(II) has also been reported, resulting in the formation of complex compounds. researchgate.net Molar conductance measurements of these complexes in solution often indicate that they are non-electrolytes, suggesting that the anions (like chloride) are coordinated to the metal ion within the coordination sphere. jmchemsci.com

The stoichiometry of these complexes can vary. For example, complexes with a 1:1 or 1:2 metal-to-ligand ratio have been characterized. nih.gov The specific geometry and coordination number are influenced by the electronic configuration of the metal ion and the steric demands of the ligand.

Spectroscopic Characterization of Metal Complexes

The formation and structure of metal complexes with 1,3,4-thiadiazole-2-thiol derivatives are extensively studied using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For example, a shift in the ν(C=N) stretching vibration of the thiadiazole ring to a lower frequency is indicative of the nitrogen atom's involvement in coordination. nih.gov The disappearance or shift of the ν(N-H) band can also suggest coordination through the ring nitrogen. Furthermore, the appearance of new, low-frequency bands is attributed to the formation of metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds, providing direct evidence of coordination. jmchemsci.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand's structure in solution and how it changes upon complexation. The chemical shifts of protons and carbons near the coordination sites are typically affected. For instance, the signal for the N-H proton in the ligand may shift or disappear upon deprotonation and coordination to the metal ion. nih.gov Changes in the chemical shifts of the morpholine (B109124) ring protons in 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol would also be expected upon complex formation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The d-d transitions of the metal ions are observed in the visible region of the spectrum. The position and intensity of these bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Below is a summary of typical spectroscopic data for metal complexes of 1,3,4-thiadiazole-2-thiol derivatives.

| Spectroscopic Technique | Ligand | Metal Complex | Key Observations and Interpretations |

| IR Spectroscopy | ν(C=N) at ~1620 cm⁻¹ | ν(C=N) shifts to lower frequency | Indicates coordination of the azomethine nitrogen. nih.gov |

| Broad ν(N-H) band | Shift or disappearance of ν(N-H) band | Suggests deprotonation and/or coordination via nitrogen. nih.gov | |

| No bands in far-IR | Appearance of new bands at 450-690 cm⁻¹ and 310-470 cm⁻¹ | Ascribed to ν(M-N) and ν(M-S) vibrations, respectively. jmchemsci.comresearchgate.net | |

| ¹H NMR Spectroscopy | Signal for N-H proton | Downfield shift or disappearance of N-H signal | Confirms coordination through the nitrogen atom after deprotonation. jmchemsci.com |

| Aromatic/Aliphatic protons | Shifts in proton signals adjacent to coordination sites | Indicates changes in the electronic environment upon complexation. nih.gov | |

| Electronic Spectroscopy | Ligand-based transitions (UV region) | Ligand bands may shift; new bands appear in the visible region | New bands correspond to d-d electronic transitions, indicating the geometry of the complex. researchgate.net |

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the metal-ligand interactions in these complexes. acs.org Theoretical studies can accurately predict the geometries of the complexes, which can then be compared with experimental data from techniques like X-ray crystallography. jchemlett.com

These computational studies are also used to analyze the electronic structure of the complexes. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions help to explain the nature of the metal-ligand bond. amazonaws.com For instance, the distribution of the HOMO and LUMO can indicate the sites of charge transfer between the ligand and the metal. amazonaws.comarabjchem.org

Furthermore, theoretical calculations can be used to predict vibrational frequencies, which can aid in the assignment of bands in experimental IR spectra. arabjchem.org By calculating parameters such as bond lengths, bond angles, and binding energies, researchers can gain quantitative insights into the stability and reactivity of these metal complexes. jchemlett.commdpi.com These theoretical models are invaluable for understanding the fundamental principles that govern the coordination chemistry of this compound and its derivatives.

Applications in Materials Science and Environmental Chemistry

Corrosion Inhibition Mechanisms and Electrochemical Analysis

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their efficacy as corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. nih.gov The inhibitive properties of these compounds are largely attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces. nih.gov This adsorption forms a protective film that isolates the metal from the corrosive medium. nih.gov

The corrosion inhibition mechanism of thiadiazole derivatives, including those with a morpholine (B109124) substituent, can be elucidated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). While specific studies on 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol are limited, research on the closely related compound, 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD), provides significant insights into its probable behavior as a corrosion inhibitor for mild steel in 1 M HCl solution. bohrium.com

Potentiodynamic Polarization Studies:

Potentiodynamic polarization curves for mild steel in acidic solutions in the presence of morpholinyl-thiadiazole derivatives typically show a significant reduction in both anodic and cathodic current densities with increasing inhibitor concentration. bohrium.com This indicates that the compound acts as a mixed-type inhibitor, suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govbohrium.com The corrosion potential (Ecorr) generally shows a slight shift, further confirming the mixed-type inhibition mechanism. nih.gov

Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful technique for studying the formation of a protective film at the metal/solution interface. In the presence of a morpholinyl-thiadiazole inhibitor, the Nyquist plots typically exhibit a single, depressed capacitive loop, suggesting that the corrosion process is primarily controlled by charge transfer. bohrium.com An increase in the inhibitor concentration leads to a larger diameter of the semicircle, indicating an increase in the charge transfer resistance (Rct) and, consequently, a higher inhibition efficiency. bohrium.com This is attributed to the formation of a more compact and protective inhibitor film on the metal surface. bohrium.com

The double-layer capacitance (Cdl) values tend to decrease with increasing inhibitor concentration. bohrium.com This phenomenon is often associated with a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further supporting the adsorption of the inhibitor molecules onto the steel surface. bohrium.com

The table below summarizes typical electrochemical parameters obtained from potentiodynamic polarization and EIS studies for a morpholinyl-thiadiazole derivative (CMTD) on mild steel in 1 M HCl. bohrium.com

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |

| 0.0 | -485 | 1250 | - | 35 | 120 |

| 0.1 | -492 | 250 | 80.0 | 180 | 85 |

| 0.2 | -498 | 125 | 90.0 | 350 | 60 |

| 0.3 | -505 | 62.5 | 95.0 | 700 | 45 |

| 0.4 | -510 | 31.25 | 97.5 | 1400 | 30 |

| 0.5 | -515 | 15.63 | 98.75 | 2800 | 20 |

Note: The data presented is illustrative and based on the behavior of a closely related morpholinyl-thiadiazole compound.

Adsorption Thermodynamics on Metal Surfaces

The protective action of this compound is contingent upon its adsorption onto the metal surface. The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherms, such as Langmuir, Temkin, and Frumkin.

Studies on thiadiazole derivatives, including the morpholinyl-substituted analogue CMTD, have shown that their adsorption often follows the Langmuir adsorption isotherm. bohrium.com The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. bohrium.com

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide valuable information about the spontaneity and nature of the adsorption process.

The standard free energy of adsorption can be calculated using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the universal gas constant, T is the absolute temperature, 55.5 is the concentration of water in the solution in mol/L, and Kads is the equilibrium constant of the adsorption process, which can be obtained from the intercept of the Langmuir isotherm plot.

For the related compound CMTD, the calculated ΔG°ads value was found to be -39.5 kJ/mol. bohrium.com Generally, ΔG°ads values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). mdpi.com The value of -39.5 kJ/mol for CMTD suggests a spontaneous adsorption process that involves a combination of physisorption and chemisorption. bohrium.com

The enthalpy of adsorption (ΔH°ads) can be determined from the van't Hoff equation. A negative value of ΔH°ads indicates that the adsorption process is exothermic. The entropy of adsorption (ΔS°ads) provides insight into the change in disorder at the metal-solution interface during the adsorption process.

The table below presents the thermodynamic parameters for the adsorption of a morpholinyl-thiadiazole derivative (CMTD) on mild steel in 1 M HCl. bohrium.com

| Temperature (K) | Kads (L/mol) | ΔG°ads (kJ/mol) |

| 303 | 1.2 x 10^5 | -39.5 |

| 313 | 8.5 x 10^4 | -39.2 |

| 323 | 6.0 x 10^4 | -38.9 |

| 333 | 4.2 x 10^4 | -38.6 |

Note: The data presented is illustrative and based on the behavior of a closely related morpholinyl-thiadiazole compound.

The adsorption of this compound onto a metal surface is a complex process involving multiple interaction modes. The lone pair of electrons on the nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen atom of the morpholine ring, can interact with the vacant d-orbitals of the metal atoms. Furthermore, the π-electrons of the heterocyclic ring can also contribute to the adsorption process. In acidic solutions, the molecule can be protonated, leading to electrostatic interactions between the positively charged inhibitor and the negatively charged metal surface (due to the adsorption of chloride ions). This combination of physical and chemical interactions results in a strong and stable protective film on the metal surface, effectively inhibiting corrosion.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Diversified Analogs

A significant portion of the research on 1,3,4-thiadiazoles focuses on the synthesis of new derivatives to explore their structure-activity relationships. mdpi.commdpi.com For 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, future synthetic endeavors could focus on creating a library of diversified analogs. A primary research gap is the limited number of reported synthetic routes specifically tailored for this compound and its close derivatives.

Future research should aim to develop more efficient and versatile synthetic methodologies. This could involve one-pot synthesis protocols, which have been successfully applied to other 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. researchgate.net Furthermore, the exploration of green chemistry approaches, such as microwave-assisted or ultrasound-promoted synthesis, could lead to higher yields, shorter reaction times, and more environmentally benign processes.

The thiol group at the 2-position and the morpholine (B109124) ring at the 5-position offer multiple points for chemical modification. Future synthetic strategies could include:

Alkylation and Acylation of the Thiol Group: Introducing a variety of alkyl, aryl, and acyl substituents on the sulfur atom to modulate lipophilicity and steric factors.

Modification of the Morpholine Ring: Exploring the synthesis of analogs with substituted morpholine rings or replacing the morpholine moiety with other heterocyclic systems to investigate the impact on biological activity.

Derivatization of the Thiadiazole Core: Investigating electrophilic and nucleophilic substitution reactions on the thiadiazole ring itself, where feasible, to introduce additional functional groups.

| Proposed Synthetic Modification | Rationale | Potential Outcome |

| S-Alkylation/Arylation | Modulate lipophilicity and target interaction | Enhanced biological activity and selectivity |

| Morpholine Ring Substitution | Probe the importance of the morpholine moiety for activity | Improved pharmacokinetic properties |

| One-Pot Synthesis | Increase efficiency and reduce waste | Streamlined access to a wider range of analogs |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools for accelerating drug discovery and materials science research. For this compound, there is a clear research gap in the application of advanced computational methods for predictive modeling and de novo design. While molecular docking studies have been performed for other 1,3,4-thiadiazole (B1197879) derivatives to predict their binding modes with biological targets, dovepress.comnih.govresearchgate.net similar in silico studies for the title compound are lacking.

Future research should leverage a range of computational techniques, including:

Quantum Chemical Calculations: To understand the electronic properties, reactivity, and tautomeric stability of the molecule. Studies on related mercapto-substituted thiadiazoles have highlighted the importance of tautomeric forms in their reactivity. isres.org

Molecular Docking and Molecular Dynamics Simulations: To predict the binding affinity and interaction patterns of this compound and its designed analogs with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of analogs with their biological activities.

De Novo Design Algorithms: To generate novel molecular structures based on the pharmacophoric features of this compound with potentially improved properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential toxicity of newly designed analogs at an early stage of research. researchgate.net

| Computational Approach | Objective | Expected Insights |

| Molecular Docking | Predict binding to biological targets | Identification of potential protein targets and binding modes |

| QSAR | Correlate structure with activity | Guidelines for designing more potent analogs |

| ADMET Prediction | Assess pharmacokinetic properties | Early identification of compounds with favorable drug-like properties |

Identification of New Biological Targets and Elucidation of Molecular Mechanisms

The 1,3,4-thiadiazole scaffold is present in compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and diuretic effects. mdpi.comresearchgate.netnih.gov A major research gap for this compound is the lack of comprehensive biological screening to identify its potential therapeutic applications.

Future research should involve broad-spectrum biological evaluation of the compound and its synthesized analogs. This could include screening against various cancer cell lines, bacterial and fungal strains, and viral targets. Promising activities should be followed by in-depth studies to elucidate the underlying molecular mechanisms.

Potential areas for biological investigation include:

Anticancer Activity: Given that many 1,3,4-thiadiazole derivatives exhibit cytotoxic properties against cancer cells, mdpi.comnih.govnih.gov evaluating the anticancer potential of this compound is a logical step. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer.

Enzyme Inhibition: The 1,3,4-thiadiazole nucleus is a known pharmacophore for inhibiting various enzymes, such as carbonic anhydrase, kinases, and metalloproteinases. researchgate.net Screening against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the search for new antimicrobial agents. The compound and its derivatives should be tested against a range of pathogenic bacteria and fungi.

| Potential Biological Target | Therapeutic Area | Rationale based on Analog Studies |

| Kinases | Cancer | Imidazo[2,1-b] dovepress.comnih.govasianpubs.orgthiadiazoles with morpholine moieties have been investigated as kinase inhibitors. researchgate.net |

| Carbonic Anhydrase | Diuretics, Antiglaucoma | The 1,3,4-thiadiazole scaffold is a classic carbonic anhydrase inhibitor pharmacophore. researchgate.net |

| Microbial Enzymes | Infectious Diseases | Various 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal activities. mdpi.com |

Expansion of Non-Biological Applications and Material Science Investigations

While the majority of research on 1,3,4-thiadiazoles is focused on their biological activities, these compounds also possess properties that make them suitable for non-biological applications. isres.org For this compound, its potential in material science remains completely unexplored, representing a significant research gap.

Future investigations could explore the following areas:

Corrosion Inhibition: The presence of multiple heteroatoms (nitrogen and sulfur) in the 1,3,4-thiadiazole ring suggests that these compounds could act as effective corrosion inhibitors for metals by adsorbing on the metal surface. jmchemsci.com The specific electronic and structural contributions of the morpholine and thiol substituents in this compound could be investigated for this purpose.

Organic Dyes: Azo dyes containing the 1,3,4-thiadiazole ring have been synthesized and shown to produce brilliant shades. asianpubs.org The potential of this compound as a precursor for novel dyes could be explored.

Coordination Chemistry: The thiol group and the nitrogen atoms of the thiadiazole ring can act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic, magnetic, or optical properties. jmchemsci.com

| Potential Non-Biological Application | Relevant Properties | Research Focus |

| Corrosion Inhibition | Presence of heteroatoms for surface adsorption | Electrochemical studies on metal surfaces |

| Organic Dyes | Chromophoric potential of the heterocyclic system | Synthesis of azo-dyes and characterization of their photophysical properties |

| Metal-Organic Frameworks | Coordination sites for metal ions | Synthesis and structural characterization of coordination polymers |

Q & A

Q. What are the standard synthetic routes for 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, coupling morpholine derivatives with 5-amino-1,3,4-thiadiazole-2-thiol precursors under reflux in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) is common. Optimized conditions may include using CuI as a catalyst with 2-picolinic acid as a ligand in DMSO at 70–80°C for 24–36 hours to enhance yields and regioselectivity . Characterization via IR, -NMR, and elemental analysis ensures structural fidelity.

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretching at ~2500 cm, C=N/C-S vibrations in the 1600–1400 cm range) .

- -NMR : Reveals proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, thiadiazole protons at δ 8.0–9.0 ppm) .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages (e.g., deviations < 0.3% indicate high purity) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

| Property | Value/Range | Reference |

|---|---|---|

| Melting Point | 184–188°C | |

| Solubility | Polar aprotic solvents (DMSO, DMF) | |

| Stability | Sensitive to oxidation; store under inert gas |

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The thiol group enables covalent interactions with cysteine residues in enzymes like human carbonic anhydrase-II (hCA-II). Computational docking studies (e.g., AutoDock Vina) and pharmacophore modeling can predict binding modes. For example, anti-convulsant activity is linked to inhibition of hCA-II via hydrogen bonding and hydrophobic interactions with active-site residues . Experimental validation via enzyme inhibition assays (e.g., Ellman’s method) quantifies IC values .

Q. What strategies improve the bioactivity or selectivity of thiadiazole-thiol derivatives in drug design?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Coordination Chemistry : Form metal complexes (e.g., Pt(II), Pd(II)) to leverage synergistic anticancer effects. For example, [Pt(HmtzS)(dppm)] complexes show cytotoxicity against MCF7 cells (IC < 10 µM) via DNA intercalation .

- Hybridization : Conjugate with bioactive moieties (e.g., Schiff bases, benzodioxoles) to target multiple pathways .

Q. How do experimental conditions (e.g., pH, solvent) influence the corrosion inhibition efficiency of this compound?

- Methodological Answer : Inhibition efficiency is pH-dependent due to protonation/deprotonation of the thiol group. Electrochemical impedance spectroscopy (EIS) and Tafel analysis in HCl solutions show optimal performance at pH 3–5, where the neutral form adsorbs onto steel surfaces via S–Fe coordination. At neutral pH, slow film formation reduces short-term efficiency .

Data Contradiction Analysis

Q. Why do studies report varying yields for similar synthetic routes?

Q. How can conflicting results in biological activity be addressed?

- Resolution : Variations in assay protocols (e.g., cell line specificity, incubation time) or impurity levels (e.g., unreacted starting materials) may explain contradictions. Standardizing purity thresholds (≥98% by HPLC) and using orthogonal assays (e.g., MTT for cytotoxicity, hCA-II inhibition for anti-convulsant activity) improves reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.